molecular formula C11H16ClNO3S B272742 4-chloro-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide

4-chloro-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide

Cat. No. B272742
M. Wt: 277.77 g/mol
InChI Key: MLYKAFKVGDLBAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide, also known as CHD or Chlorhexidine Digluconate, is an antiseptic and disinfectant agent that has been widely used in various fields including medicine, dentistry, and veterinary medicine. CHD has been shown to have broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria, fungi, and viruses.

Mechanism of Action

4-chloro-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide works by disrupting the cell membrane of microorganisms, leading to leakage of intracellular contents and ultimately cell death. It also disrupts the DNA and RNA synthesis of microorganisms, further inhibiting their growth.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is generally well-tolerated by humans. However, it can cause skin irritation and allergic reactions in some individuals. This compound has also been shown to have a mild cytotoxic effect on human cells at high concentrations.

Advantages and Limitations for Lab Experiments

4-chloro-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide is a widely used and well-studied antimicrobial agent that has been shown to have broad-spectrum activity. It is also relatively inexpensive and easy to obtain. However, this compound can be affected by environmental factors such as pH and temperature, which can limit its effectiveness in certain applications.

Future Directions

There are several potential future directions for research on 4-chloro-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide. One area of interest is the development of new formulations and delivery systems for this compound, which could increase its effectiveness and expand its applications. Another area of interest is the investigation of this compound's potential as an anti-cancer agent, which could lead to the development of new cancer treatments. Finally, further research is needed to fully understand the mechanisms of action of this compound and to identify any potential long-term effects of its use.

Synthesis Methods

4-chloro-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide can be synthesized by reacting 4-chloro-2,5-dimethylbenzenesulfonyl chloride with 2-amino-1-propanol in the presence of a base such as sodium hydroxide. The resulting product is then reacted with gluconic acid to form this compound digluconate.

Scientific Research Applications

4-chloro-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide has been extensively studied for its antimicrobial activity and has been used in various applications such as wound care, oral care, and surgical site preparation. It has also been used as a preservative in cosmetics and personal care products. In addition, this compound has been shown to have potential as an anti-cancer agent and has been studied for its ability to inhibit the growth of tumor cells.

properties

Molecular Formula

C11H16ClNO3S

Molecular Weight

277.77 g/mol

IUPAC Name

4-chloro-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C11H16ClNO3S/c1-7-5-11(8(2)4-10(7)12)17(15,16)13-6-9(3)14/h4-5,9,13-14H,6H2,1-3H3

InChI Key

MLYKAFKVGDLBAR-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NCC(C)O

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NCC(C)O

Origin of Product

United States

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